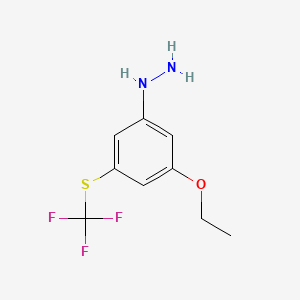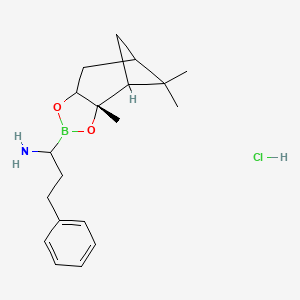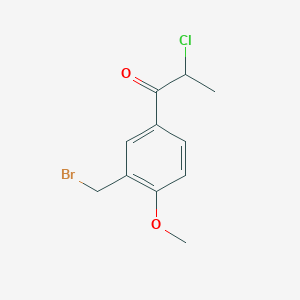
1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a methoxy group, and a chloropropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and methanol (MeOH), with the inclusion of water to optimize yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high purity and yield. The use of catalysts and optimized reaction times are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its functional groups. The bromomethyl and chloropropanone groups can form covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. This interaction can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-(Bromomethyl)-4-hydroxyphenyl)-2-chloropropan-1-one
- 1-(3-(Bromomethyl)-4-methylphenyl)-2-chloropropan-1-one
- 1-(3-(Bromomethyl)-4-ethoxyphenyl)-2-chloropropan-1-one
Uniqueness
1-(3-(Bromomethyl)-4-methoxyphenyl)-2-chloropropan-1-one is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with other molecules. This makes it distinct from similar compounds with different substituents, affecting its chemical and biological properties.
Propiedades
Fórmula molecular |
C11H12BrClO2 |
|---|---|
Peso molecular |
291.57 g/mol |
Nombre IUPAC |
1-[3-(bromomethyl)-4-methoxyphenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H12BrClO2/c1-7(13)11(14)8-3-4-10(15-2)9(5-8)6-12/h3-5,7H,6H2,1-2H3 |
Clave InChI |
GIGNFXKIYGEUEY-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)OC)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


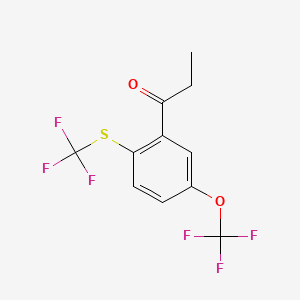
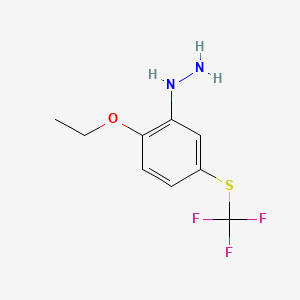
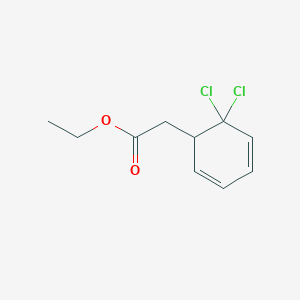
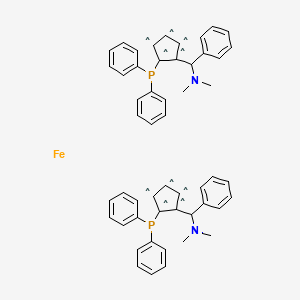
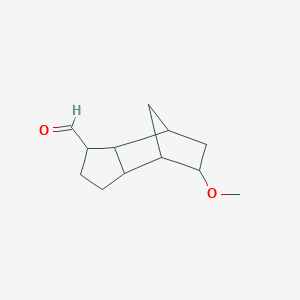

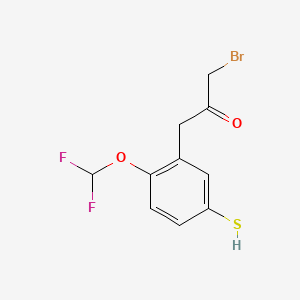
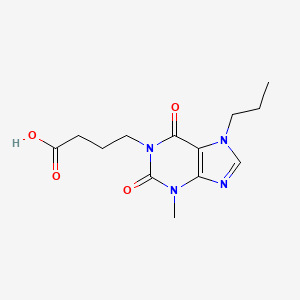
![Trimethyl{[4-(propan-2-yl)cyclohex-1-en-1-yl]methyl}stannane](/img/structure/B14064475.png)


![6lambda6-Thia-3-azabicyclo[3.2.1]octane-6,6-dione hydrochloride](/img/structure/B14064481.png)
